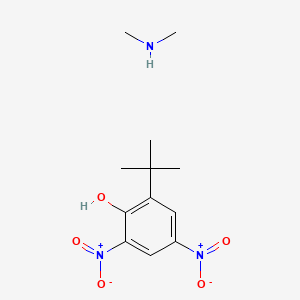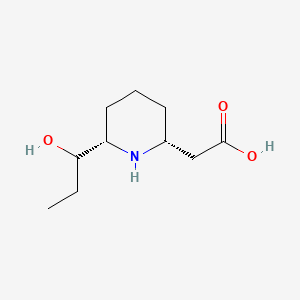
2-Piperidineacetic acid, 6-(1-hydroxypropyl)-, (2R-(2alpha,6alpha(S*)))-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Piperidineacetic acid, 6-(1-hydroxypropyl)-, (2R-(2alpha,6alpha(S*)))- is a chemical compound with a complex structure that includes a piperidine ring and a hydroxypropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Piperidineacetic acid, 6-(1-hydroxypropyl)-, (2R-(2alpha,6alpha(S*)))- typically involves the reaction of piperidine derivatives with acetic acid and hydroxypropyl groups under controlled conditions. The specific reaction conditions, such as temperature, pressure, and catalysts, can vary depending on the desired yield and purity of the compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical reactors and advanced purification techniques to ensure high-quality output. The use of automated systems and stringent quality control measures is essential to maintain consistency and safety in the production process.
Chemical Reactions Analysis
Types of Reactions
2-Piperidineacetic acid, 6-(1-hydroxypropyl)-, (2R-(2alpha,6alpha(S*)))- can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The piperidine ring can undergo substitution reactions to introduce new functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as solvent choice and temperature, are optimized based on the specific reaction being performed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
2-Piperidineacetic acid, 6-(1-hydroxypropyl)-, (2R-(2alpha,6alpha(S*)))- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 2-Piperidineacetic acid, 6-(1-hydroxypropyl)-, (2R-(2alpha,6alpha(S*)))- involves its interaction with specific molecular targets and pathways. The hydroxypropyl group may play a role in binding to enzymes or receptors, while the piperidine ring can influence the compound’s overall stability and reactivity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-Piperidineacetic acid
- 6-Hydroxypropylpiperidine
- 2-(1-Hydroxypropyl)piperidine
Uniqueness
2-Piperidineacetic acid, 6-(1-hydroxypropyl)-, (2R-(2alpha,6alpha(S*)))- is unique due to its specific combination of functional groups and stereochemistry. This uniqueness can result in distinct chemical properties and biological activities compared to similar compounds.
Properties
CAS No. |
19742-05-3 |
|---|---|
Molecular Formula |
C10H19NO3 |
Molecular Weight |
201.26 g/mol |
IUPAC Name |
2-[(2R,6S)-6-(1-hydroxypropyl)piperidin-2-yl]acetic acid |
InChI |
InChI=1S/C10H19NO3/c1-2-9(12)8-5-3-4-7(11-8)6-10(13)14/h7-9,11-12H,2-6H2,1H3,(H,13,14)/t7-,8+,9?/m1/s1 |
InChI Key |
LTLKXVMJVVBMHL-WGTSGOJVSA-N |
Isomeric SMILES |
CCC([C@@H]1CCC[C@@H](N1)CC(=O)O)O |
Canonical SMILES |
CCC(C1CCCC(N1)CC(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



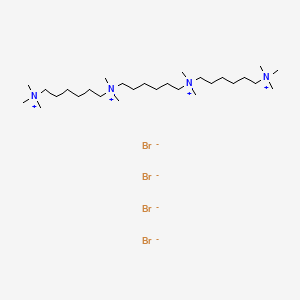
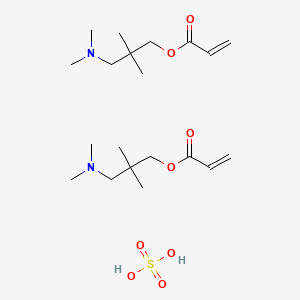
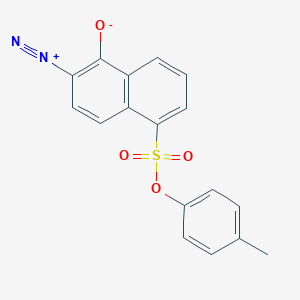

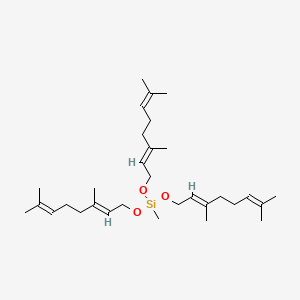



![N-[2-[(2-Bromo-6-cyano-4-nitrophenyl)azo]-5-(dipropylamino)phenyl]acetamide](/img/structure/B12676051.png)



